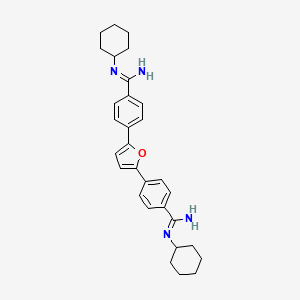
Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) is a complex organic compound with the molecular formula C30H38N4O It is characterized by the presence of a furan ring substituted at the 2 and 5 positions with N-cyclohexylbenzimidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) typically involves the reaction of furan-2,5-dicarboxylic acid with N-cyclohexylbenzimidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imide groups can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzimidamide)
- 4,4’-(Furan-2,5-diyl)bis(N-phenylbenzimidamide)
Uniqueness
4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
192525-52-3 |
|---|---|
Molecular Formula |
C30H36N4O |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N'-cyclohexyl-4-[5-[4-(N'-cyclohexylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C30H36N4O/c31-29(33-25-7-3-1-4-8-25)23-15-11-21(12-16-23)27-19-20-28(35-27)22-13-17-24(18-14-22)30(32)34-26-9-5-2-6-10-26/h11-20,25-26H,1-10H2,(H2,31,33)(H2,32,34) |
InChI Key |
UJNPVYRWQJDTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CCCCC5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


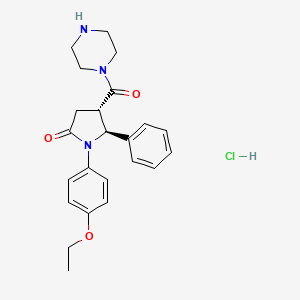
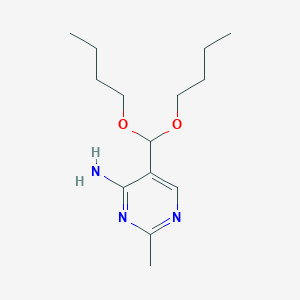
![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
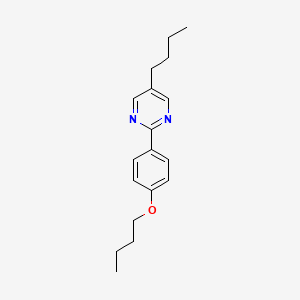
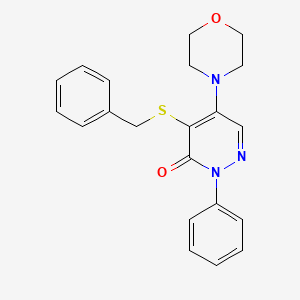
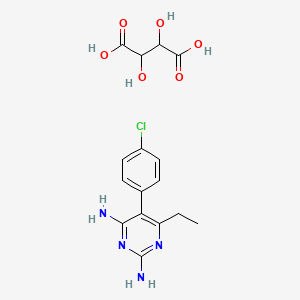

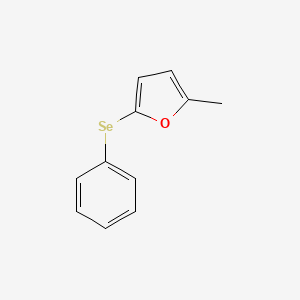
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
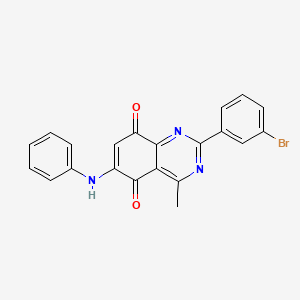
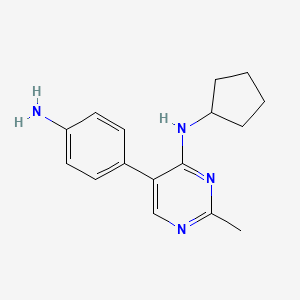
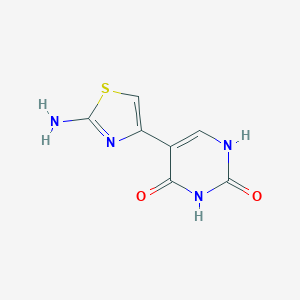
![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)

